5,8,14-Eicosatrienoic Acid: Physicochemical Profiling, Biosynthetic Pathways, and Analytical Methodologies
5,8,14-Eicosatrienoic Acid: Physicochemical Profiling, Biosynthetic Pathways, and Analytical Methodologies
Executive Summary
5,8,14-Eicosatrienoic acid (CAS: 90105-02-5) is a rare, structurally distinct 20-carbon polyunsaturated fatty acid (PUFA) characterized by three cis-double bonds at the 5, 8, and 14 positions[1]. Unlike its more common isomers—such as Mead acid (5,8,11-eicosatrienoic acid) or dihomo-γ-linolenic acid (8,11,14-eicosatrienoic acid)—the 5,8,14-isomer serves a highly specialized role in lipidomics and pharmacology[1][2]. It is primarily investigated as a critical intermediate and precursor in cytochrome P450 (CYP)-dependent arachidonic acid cascades, specifically yielding 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE)[3][4].
For researchers and drug development professionals, understanding the physical properties and metabolic fate of 5,8,14-eicosatrienoic acid is paramount for developing targeted therapeutics against corneal neovascularization, delayed-type hypersensitivity (DTH), and epidermal inflammation[5].
Physicochemical Properties and Structural Identity
The unique spatial geometry of the (5Z,8Z,14Z) configuration dictates its membrane fluidity integration and its binding affinity to specific CYP active sites. Below is a consolidated physicochemical profile necessary for assay design and formulation[1][6][7].
Table 1: Quantitative and Structural Data
| Property | Value / Description | Causality in Experimental Design |
| CAS Number | 90105-02-5 | Primary identifier for reagent sourcing and regulatory documentation. |
| Molecular Formula | C20H34O2 | Determines the exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 306.48 g/mol | Used for molarity calculations in in vitro dosing regimens. |
| Physical State | Viscous liquid (at 22°C) | Requires careful pipetting (positive displacement) and solvent dilution prior to assay use. |
| Solubility | Ethanol, DMSO, DMF | Highly lipophilic; requires organic vehicles or complexation (e.g., BSA) for aqueous biological assays. |
| SMILES String | O=C(O)CCCC=CCC=CCCCCC=CCCCCC | Utilized for in silico molecular docking and predictive ADME modeling. |
| Storage Conditions | -20°C to -80°C, inert gas (Argon/N2) | The bis-allylic protons are highly susceptible to auto-oxidation; inert atmosphere prevents degradation. |
Biosynthetic Pathways and Mechanistic Enzymology
While arachidonic acid (5,8,11,14-eicosatetraenoic acid) is the canonical precursor for most eicosanoids, specific tissue microenvironments utilize CYP monooxygenases to generate 5,8,14-eicosatrienoic acid derivatives.
In the corneal epithelium and epidermal microsomes, enzymes such as CYP4B1 and CYP2B19 catalyze the stereospecific conversion of arachidonic acid into 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) and 12-oxo-5,8,14-eicosatrienoic acid[3][8].
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12(R)-HETrE: Acts as a potent pro-inflammatory and angiogenic mediator. It directly stimulates limbal vessel endothelial cells, promoting corneal neovascularization following injury. Furthermore, it enhances delayed-type hypersensitivity (DTH) by driving neutrophil chemotaxis[5].
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12(S)-HETrE: The stereoisomer often acts as an endogenous antagonist, blocking the pro-inflammatory activity of the 12(R) enantiomer, making it a valuable template for competitive inhibitor drug design[5].
Figure 1: CYP-dependent biosynthesis of 12-HETrE from arachidonic acid and its downstream pharmacological effects.
Experimental Workflows and Protocols
To ensure high-fidelity data in lipidomic profiling, the following self-validating protocols detail the generation, extraction, and quantification of 5,8,14-eicosatrienoic acid metabolites.
Protocol 1: In Vitro CYP Microsomal Incubation Assay
Objective: Generate and isolate 12-HETrE and 12-oxo-5,8,14-eicosatrienoic acid using tissue microsomes[3]. Causality & Rationale: CYPs are membrane-bound enzymes residing in the endoplasmic reticulum. Using isolated microsomes preserves enzyme conformation. The addition of an NADPH-regenerating system is mandatory because CYPs require continuous electron transfer to activate molecular oxygen.
Step-by-Step Methodology:
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Microsome Preparation: Homogenize target tissue (e.g., mouse epidermis or bovine cornea) in ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM EDTA. Centrifuge at 10,000 × g for 20 mins, then ultracentrifuge the supernatant at 100,000 × g for 60 mins to pellet the microsomes.
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Reaction Assembly: In a 1 mL reaction volume, combine 1 mg/mL microsomal protein, 0.1 M potassium phosphate buffer (pH 7.4), and 50 µM arachidonic acid (substrate).
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Initiation: Add an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase). Self-Validation: Always run a parallel negative control lacking NADPH to differentiate CYP-dependent metabolism from auto-oxidation or lipoxygenase activity[3].
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Incubation: Incubate at 37°C for 30 minutes under gentle agitation.
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Termination: Stop the reaction by adding 2 volumes of ice-cold acidified ethyl acetate (0.1% acetic acid). The acid shifts the fatty acid equilibrium to the protonated (uncharged) state, maximizing partitioning into the organic phase.
Protocol 2: LC-MS/MS Quantification Workflow
Objective: Separate and quantify 5,8,14-eicosatrienoic acid and its hydroxylated metabolites. Causality & Rationale: Reverse-phase HPLC is required to separate positional isomers (e.g., 12-HETrE vs. 14,15-EET) based on subtle hydrophobic differences. Negative electrospray ionization (ESI-) is chosen because the terminal carboxylic acid group readily deprotonates, yielding a highly stable[M-H]⁻ precursor ion for collision-induced dissociation (CID)[3].
Step-by-Step Methodology:
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Extraction: Spike the terminated reaction mixture (from Protocol 1) with 10 ng of deuterated internal standard (e.g., 12-HETE-d8) to correct for extraction losses. Vortex for 2 minutes and centrifuge at 3,000 × g for 5 minutes.
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Drying: Extract the upper organic layer and evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas to prevent oxidative degradation.
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Reconstitution: Reconstitute the lipid residue in 50 µL of HPLC-grade Methanol:Water (50:50, v/v).
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Chromatography: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Mass Spectrometry: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode under negative ESI. Monitor the specific precursor-to-product ion transitions for the target mass (approx. m/z 321 -> specific fragments for 12-HETrE).
Figure 2: End-to-end analytical workflow for the extraction and LC-MS/MS quantification of eicosatrienoic acid metabolites.
Pharmacological Implications & Drug Development
The 5,8,14-eicosatrienoic acid pathway represents a highly specific target for localized inflammatory and angiogenic pathologies.
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Ophthalmology: Because 12(R)-HETrE is a primary driver of corneal neovascularization following trauma or hypoxia (e.g., contact lens wear), developing topical CYP4B1 inhibitors or 12(R)-HETrE receptor antagonists is a major focus for preventing blindness associated with corneal scarring.
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Dermatology: The identification of the CYP2B19 pathway in the epidermis highlights the role of 12-HETrE in skin inflammation and delayed-type hypersensitivity[3][5]. Formulations utilizing the 12(S)-HETrE stereoisomer as a competitive antagonist offer a novel, non-steroidal approach to managing contact dermatitis and psoriasis[5].
Sources
- 1. larodan.com [larodan.com]
- 2. np-mrd.org [np-mrd.org]
- 3. A biosynthetic pathway generating 12-hydroxy-5,8,14-eicosatrienoic acid from arachidonic acid is active in mouse skin microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 5. Enhancement of delayed hypersensitivity inflammatory reactions in guinea pig skin by 12(R)-hydroxy-5,8,14-eicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cis-8,11,14-Eicosatrienoic acid = 99 1783-84-2 [sigmaaldrich.com]
- 8. Reactome | CYP4B1 12-hydroxylates ARA [reactome.org]
